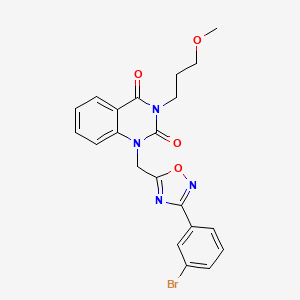

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-2,4-dione derivative featuring a 3-bromophenyl-substituted 1,2,4-oxadiazole moiety at the N1 position and a 3-methoxypropyl group at the N3 position. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its broad biological activity, including kinase inhibition and anticancer effects . The 3-bromophenyl group enhances lipophilicity and may influence target binding via halogen interactions, while the 3-methoxypropyl substituent likely improves solubility compared to alkyl chains. Despite its structural complexity, detailed physicochemical data (e.g., melting point, solubility) remain unreported in accessible literature, though its molecular formula (C₂₁H₁₈BrN₅O₄) and molecular weight (508.3 g/mol) can be inferred from analogous compounds .

Properties

IUPAC Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDITPHGNJKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a suitable hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Quinazoline core formation: The quinazoline core is synthesized by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Coupling reactions: The final step involves the coupling of the 1,2,4-oxadiazole and quinazoline intermediates through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols, alkoxides

Solvents: Chloroform, carbon tetrachloride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

Inhibiting or activating signaling pathways: It may inhibit or activate specific signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.

Interacting with DNA or RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations :

Core Structure Impact :

- The quinazoline-dione core in the target compound distinguishes it from triazole or oxadiazole derivatives (e.g., ). Quinazoline-diones are associated with kinase inhibition, whereas triazole-thiones (e.g., ) often exhibit antimicrobial activity due to thione-mediated redox modulation.

Substituent Effects: The 3-methoxypropyl group in the target compound may enhance solubility compared to the allyl group in its fluorinated analog . Halogenated aryl groups (e.g., 3-bromophenyl in the target vs. 3-bromo-4-fluorophenyl in ) influence electronic properties and binding affinity.

Spectroscopic and Analytical Data :

- The target compound lacks reported spectral data (e.g., IR, NMR), unlike analogs such as (IR: C=S at 1248 cm⁻¹) and (¹H-NMR: δ 9.41 ppm for NH). Discrepancies in elemental analysis (e.g., : Found C 57.03% vs. Calcd 56.43%) highlight batch-dependent purity challenges.

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and potential as an anti-inflammatory agent.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with a bromophenyl oxadiazole moiety and a methoxypropyl group. The synthesis typically involves multi-step processes that include the formation of the oxadiazole ring followed by the attachment to the quinazoline structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically:

- Antibacterial Activity : The compound was evaluated against various Gram-positive and Gram-negative bacteria using methods such as Agar well diffusion. It exhibited moderate activity against strains like Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 9 to 15 mm and minimum inhibitory concentration (MIC) values between 65 to 80 mg/mL .

- Antifungal Activity : The compound also showed activity against fungi such as Candida albicans, with comparable efficacy to standard antibiotics like ampicillin .

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 75 |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell growth in various assays:

- Cell Lines Tested : The compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- IC50 Values : Compounds derived from similar structures demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cell lines .

Anti-inflammatory Potential

The anti-inflammatory effects of quinazoline derivatives are also noteworthy:

- Mechanism of Action : Some derivatives have been shown to inhibit cytokine production and reduce neutrophil infiltration in inflammatory models. For instance, specific analogs demonstrated the ability to alleviate symptoms in models of acute lung injury by modulating inflammatory responses .

Case Studies

Several studies have focused on the biological evaluation of related quinazoline derivatives:

- Study on Antimicrobial Efficacy : A study reported that modifications at the 1- and 3-positions of the quinazoline ring significantly enhanced antibacterial activity against resistant strains .

- Anticancer Studies : Another investigation revealed that certain modifications led to increased selectivity and potency against cancer cell lines, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis involves two key steps:

- Cyclocondensation : React N’-acylhydrazide derivatives (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) with phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .

- Alkylation : Introduce the 3-methoxypropyl group via nucleophilic substitution using 3-methoxypropyl chloride or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Note : Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR to confirm the presence of the 3-methoxypropyl group (δ ~3.3–3.5 ppm for OCH₃) and the quinazoline-dione protons (δ ~7.5–8.5 ppm for aromatic protons). C NMR can verify the carbonyl groups (C=O at ~165–175 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .

- Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and fragmentation patterns consistent with the bromophenyl-oxadiazole and quinazoline moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3-bromophenyl (e.g., replace Br with Cl, CF₃) and 3-methoxypropyl groups (e.g., vary alkyl chain length or replace methoxy with ethoxy). Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Biological Assays : Use broth microdilution (MIC determination) and time-kill kinetics to assess potency. Include controls like ciprofloxacin .

- Hypothetical SAR Table :

| Substituent (R₁: 3-Bromophenyl) | Substituent (R₂: 3-Methoxypropyl) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| Br | Methoxypropyl | 2.5 | 10.0 |

| Cl | Methoxypropyl | 5.0 | 20.0 |

| Br | Ethoxypropyl | 1.25 | 5.0 |

- Key Insight : Electron-withdrawing groups on the phenyl ring and shorter alkoxy chains enhance activity .

Q. How should researchers address contradictions in biological activity data across structurally similar quinazoline derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., antimicrobial, cytotoxicity) and validate using orthogonal methods (e.g., enzymatic inhibition vs. whole-cell assays) .

- Solubility/Permeability Testing : Use logP measurements and Caco-2 cell assays to rule out bioavailability issues. Poor solubility (logP >5) may explain false negatives in antimicrobial screens .

- Molecular Modeling : Perform docking studies (e.g., using AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Mismatches between in silico and experimental data suggest off-target effects .

Q. What strategies can improve the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the 3-methoxypropyl chain to enhance solubility and delay hepatic metabolism .

- Cytochrome P450 Inhibition Assays : Test compound stability in liver microsomes (e.g., human S9 fraction) with/without NADPH cofactors. Identify major metabolites via LC-MS/MS .

- Structural Refinement : Replace metabolically labile groups (e.g., methoxy with trifluoromethoxy) to reduce oxidative demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.